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Compound of Interest

Compound Name:
Methyl 6-amino-5-iodo-2-

methylnicotinate

Cat. No.: B8727605

Get Quote

This guide provides an in-depth technical analysis of the chemical entity defined by the

molecular formula C₈H₉IN₂O₂. While this formula represents a specific stoichiometry, in the

context of drug development and organic synthesis, it most significantly corresponds to N-ethyl-

4-iodo-2-nitroaniline (and its positional isomers).

This molecule serves as a high-value scaffold intermediate, particularly in the synthesis of

benzimidazole-based therapeutics and radioligands where the iodine atom functions as a

critical reactive handle for cross-coupling or radio-labeling.

Part 1: Physicochemical Core & Identity
The foundational data below establishes the quantitative baseline for C₈H₉IN₂O₂. In a research

setting, deviations from these values during Mass Spectrometry (MS) or Elemental Analysis

(EA) indicate impurities or hydration states.
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Property Value Technical Note

Molecular Formula C₈H₉IN₂O₂

Degree of Unsaturation = 5

(Consistent with a benzene

ring + nitro group)

Molecular Weight 292.07 g/mol
Average weight for

stoichiometric calculations.

Monoisotopic Mass 291.9712 g/mol

Critical for HRMS. Iodine is

monoisotopic (

I), simplifying the isotopic

envelope.

Elemental Composition

C: 32.90% | H: 3.11% | I:

43.46% | N: 9.59% | O:

10.95%

High iodine content dominates

the mass fraction.

Heavy Atom Count 13
Useful for crystallographic

phasing.

Key Isomer N-ethyl-4-iodo-2-nitroaniline
PubChem CID: 60767124 [1].

[1]

Structural Logic & Degree of Unsaturation
The formula C₈H₉IN₂O₂ implies a Degree of Unsaturation (DoU) of 5.

Correction:

Where

(Halogen) = 1 (Iodine).

Interpretation:

4 DoU: A benzene ring.

1 DoU: A nitro group (
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) or a carbonyl (

).

Conclusion: The structure is an aromatic ring with a nitro group or similar unsaturation,

confirming the Nitroaniline motif.

Part 2: Synthetic Utility & Mechanism
In drug discovery, C₈H₉IN₂O₂ is rarely the final drug; it is a "Lynchpin Intermediate." Its value

lies in its dual functionality:

The Nitro/Amine Pair: Allows for reduction and cyclization to form Benzimidazoles (a

privileged structure in kinase inhibitors and antivirals).

The Iodine Handle: Allows for late-stage diversification via Palladium-catalyzed cross-

coupling (Suzuki, Sonogashira) or halogen exchange for radiochemistry (

I,

F).

Pathway Visualization: From Precursor to Drug Scaffold
The following diagram illustrates the strategic position of C₈H₉IN₂O₂ in a synthesis campaign.
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Figure 1: The synthetic evolution of C₈H₉IN₂O₂ from a raw starting material to a bioactive

benzimidazole scaffold.

Part 3: Experimental Protocol (Synthesis &
Characterization)
Objective: Synthesis of N-ethyl-4-iodo-2-nitroaniline (C₈H₉IN₂O₂) via Nucleophilic Aromatic

Substitution (

).

Rationale: This protocol utilizes the strong electron-withdrawing nature of the ortho-nitro group

to activate the fluorine atom for displacement by ethylamine. This is a self-validating reaction;

the color change (pale yellow to deep orange/red) provides immediate visual feedback of

reaction progress.

1. Reagents & Setup
Substrate: 1-Fluoro-4-iodo-2-nitrobenzene (1.0 eq).

Nucleophile: Ethylamine (2.0 M in THF or 70% aq. solution) (2.5 eq).

Base: Potassium Carbonate (

) (1.5 eq) - Optional if excess amine is used, but recommended to scavenge HF.

Solvent: DMF (Dimethylformamide) or Ethanol.

Atmosphere: Ambient (Nitrogen flush recommended).

2. Step-by-Step Methodology
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Fluoro-4-

iodo-2-nitrobenzene in DMF (concentration ~0.5 M).

Addition: Cool the solution to 0°C (ice bath). Add Ethylamine dropwise. Caution: Exothermic.

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.
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Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (higher

) should disappear; a highly colored product (lower

) will appear.

Workup (Precipitation Method):

Pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

The hydrophobic product C₈H₉IN₂O₂ will precipitate as an orange solid.

Filter via vacuum filtration (Buchner funnel).

Wash the cake with water (

) to remove residual DMF and salts.

Purification: Recrystallize from Ethanol/Water if necessary.

3. Analytical Validation (Self-Validating Metrics)
To confirm the identity of C₈H₉IN₂O₂, compare your data against these expected parameters:
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Technique Expected Signal Mechanistic Explanation

H NMR (DMSO-

)

1.2 (t, 3H),

3.4 (q, 2H)

Ethyl Group: Characteristic

triplet-quartet coupling pattern

confirms N-alkylation.

H NMR (Aromatic) 8.0-8.5 (s/d)

Deshielded Proton: The proton

ortho to the Nitro group will be

significantly downfield due to

anisotropy.[2]

HRMS (ESI+) 292.978

Isotopic Pattern: Look for the

lack of M+2 peak (Iodine is

monoisotopic), unlike Cl or Br

compounds.

IR Spectroscopy

1300–1350 cm

& 1500–1550 cm

Nitro Stretch: Strong

symmetric and asymmetric

bands.

Part 4: Safety & Handling (HSE Profile)
Researchers must treat C₈H₉IN₂O₂ with specific precautions due to the combination of the nitro

group and the alkylating potential of related impurities.

Toxicity: Nitroanilines are known to cause methemoglobinemia (interference with oxygen

transport in blood) upon absorption through the skin [2].

PPE Requirement: Double nitrile gloves and long sleeves are mandatory.

Stability: Iodinated compounds can be light-sensitive. Store in amber vials. The C–I bond is

the "weak link" and can undergo homolytic cleavage under UV light, leading to degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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